1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane
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Overview
Description
1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and an iodine atom
Preparation Methods
The synthesis of 1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane typically involves the introduction of fluorine and iodine atoms into a hexane backbone. One common method involves the reaction of hexane derivatives with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The iodination step can be achieved using iodine or iodine monochloride (ICl) in the presence of a suitable catalyst .
Chemical Reactions Analysis
1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form higher oxidation state products or reduced to form lower oxidation state products.
Addition Reactions: The multiple fluorine atoms make the compound reactive towards addition reactions with electrophiles
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying the effects of fluorinated molecules on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with specific amino acid residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane include:
1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane: Differing by the presence of a methoxy group instead of an iodine atom.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Contains hydroxyl groups instead of iodine and trifluoromethyl groups.
Octafluoro-1,4-diiodobutane: Features two iodine atoms and a shorter carbon chain.
The uniqueness of this compound lies in its specific combination of fluorine, iodine, and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
65975-05-5 |
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Molecular Formula |
C7H4F11I |
Molecular Weight |
423.99 g/mol |
IUPAC Name |
1,1,1,2,3,3,4,4-octafluoro-6-iodo-2-(trifluoromethyl)hexane |
InChI |
InChI=1S/C7H4F11I/c8-3(9,1-2-19)5(11,12)4(10,6(13,14)15)7(16,17)18/h1-2H2 |
InChI Key |
NKPOEOMREDZDKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
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